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Compound of Interest

Compound Name: 2,3,4,7-Tetramethyloctane

Cat. No.: B15455353 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data

for 2,3,4,7-tetramethyloctane. Due to the absence of publicly available experimental spectra

for this specific branched alkane, this document presents predicted data based on established

principles of mass spectrometry and nuclear magnetic resonance spectroscopy for alkanes. It

also outlines detailed, generalized experimental protocols for acquiring such data.

Predicted Spectroscopic Data
The following tables summarize the predicted mass spectrometry, ¹³C-NMR, and ¹H-NMR data

for 2,3,4,7-tetramethyloctane. These predictions are derived from the analysis of

fragmentation patterns and chemical shift estimations typical for branched alkanes.

Table 1: Predicted Mass Spectrometry Data (Electron Ionization)
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m/z (Mass-to-Charge Ratio) Predicted Relative Intensity Proposed Fragment Ion

170 Very Low / Absent [C₁₂H₂₆]⁺˙ (Molecular Ion)

155 Low [C₁₁H₂₃]⁺ (Loss of CH₃)

127 Moderate [C₉H₁₉]⁺ (Loss of C₃H₇)

99 Moderate [C₇H₁₅]⁺ (Loss of C₅H₁₁)

85 High [C₆H₁₃]⁺

71 High [C₅H₁₁]⁺

57 Very High (Base Peak) [C₄H₉]⁺ (tert-Butyl cation)

43 High [C₃H₇]⁺ (Isopropyl cation)

Table 2: Predicted ¹³C-NMR Chemical Shifts (in CDCl₃)
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Carbon Atom
Predicted Chemical Shift

(ppm)

Multiplicity (Proton

Decoupled)

C1 ~22.6 q

C2 ~32.0 d

C3 ~36.7 d

C4 ~45.1 d

C5 ~24.8 t

C6 ~39.2 t

C7 ~27.9 d

C8 ~22.6 q

C2-CH₃ ~19.7 q

C3-CH₃ ~14.1 q

C4-CH₃ ~11.4 q

C7-CH₃ ~19.7 q

Table 3: Predicted ¹H-NMR Chemical Shifts and Splitting Patterns (in CDCl₃)
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Proton(s)
Predicted Chemical

Shift (ppm)
Multiplicity

Coupling Constant

(J) in Hz

H1, H8 ~0.88 d ~6.5

H2 ~1.65 m -

H3 ~1.35 m -

H4 ~1.15 m -

H5 ~1.25 m -

H6 ~1.05 m -

H7 ~1.50 m -

C2-CH₃ ~0.85 d ~6.8

C3-CH₃ ~0.83 d ~6.7

C4-CH₃ ~0.82 d ~6.6

C7-CH₃ ~0.86 d ~6.9

Experimental Protocols
The following are detailed, generalized methodologies for the key spectroscopic experiments.

Mass Spectrometry (Electron Ionization - Gas
Chromatography-Mass Spectrometry)

Sample Preparation: A dilute solution of 2,3,4,7-tetramethyloctane is prepared in a volatile

organic solvent such as hexane or dichloromethane.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) equipped

with an electron ionization (EI) source is used.

Gas Chromatography:

Injector: The sample is injected into a heated injector port (typically 250-280 °C) in split or

splitless mode.
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Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is

used for separation.

Oven Program: The oven temperature is programmed to ramp from a low initial

temperature (e.g., 50 °C) to a high final temperature (e.g., 250 °C) at a controlled rate

(e.g., 10 °C/min) to ensure separation of the analyte from any impurities.

Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

Mass Spectrometry:

Ionization: As the analyte elutes from the GC column, it enters the ion source of the mass

spectrometer where it is bombarded with a beam of high-energy electrons (typically 70

eV). This causes the molecule to ionize and fragment.

Mass Analyzer: The resulting positively charged ions are accelerated and separated based

on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

Detector: An electron multiplier detects the ions, and the signal is processed to generate a

mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Approximately 5-10 mg of 2,3,4,7-tetramethyloctane is dissolved in about 0.6-0.7 mL of a

deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

A small amount of a reference standard, such as tetramethylsilane (TMS), may be added

for chemical shift calibration (δ = 0.00 ppm).

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

¹³C-NMR Spectroscopy:

Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. Broadband decoupling is

used to remove the splitting of carbon signals by attached protons, resulting in a spectrum

of singlets for each unique carbon atom.
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Parameters: Typical parameters include a 90° pulse angle, a relaxation delay of 2-5

seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

¹H-NMR Spectroscopy:

Acquisition: A standard one-dimensional ¹H NMR spectrum is acquired.

Parameters: Typical parameters include a 90° pulse angle, a short relaxation delay (1-2

seconds), and a smaller number of scans compared to ¹³C-NMR due to the higher natural

abundance and sensitivity of the ¹H nucleus.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed,

phased, and baseline corrected to obtain the final spectrum. Chemical shifts are

referenced to TMS.

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of an

organic compound like 2,3,4,7-tetramethyloctane.
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Caption: Workflow for Spectroscopic Analysis of 2,3,4,7-Tetramethyloctane.

To cite this document: BenchChem. [Spectroscopic Profile of 2,3,4,7-Tetramethyloctane: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15455353#spectroscopic-data-for-2-3-4-7-
tetramethyloctane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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